3-(4-Methylphenoxy)benzylamine hydrochloride
Description
3-(4-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative characterized by a 4-methylphenoxy substituent attached to the benzylamine backbone. Benzylamine derivatives are widely studied for their diverse pharmacological and chemical properties, including antifungal, antiviral, and central nervous system activities. The 4-methylphenoxy group in this compound likely influences its lipophilicity, solubility, and biological interactions compared to other derivatives .
Properties
IUPAC Name |
[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUBPXLCOLHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590030 | |
| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154108-16-4 | |
| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenoxy)benzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol.
Etherification: 4-methylphenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methylphenoxybenzyl chloride.
Amination: The 4-methylphenoxybenzyl chloride is then reacted with ammonia or an amine to form 3-(4-Methylphenoxy)benzylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenoxy)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Pharmaceutical Development
3-(4-Methylphenoxy)benzylamine hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to enhance drug efficacy and specificity.
- Key Applications:
- Neurological Disorders: The compound is investigated for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.
- Drug Formulation: It contributes to the design of novel drug candidates with improved pharmacokinetic properties.
Biochemical Research
In biochemical research, this compound is instrumental in studying receptor binding and enzyme activity. It aids researchers in understanding complex biological mechanisms that could lead to new therapeutic strategies.
- Research Focus Areas:
- Receptor Modulation: Studies have shown that it interacts with serotonin receptors, which may influence mood regulation.
- Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes like copper amine oxidases, which are crucial in metabolic processes.
Material Science
The unique properties of this compound make it suitable for developing advanced materials. Its applications in this field include:
- Polymer Development: Used as a building block for creating polymers with enhanced durability and performance.
- Coatings: It can be incorporated into coatings that require specific chemical resistance or mechanical properties.
Agricultural Chemistry
This compound also finds applications in agricultural chemistry, primarily in formulating agrochemicals.
- Pesticides and Herbicides: It contributes to developing more effective pesticides and herbicides that minimize environmental impact while maximizing crop yield.
Case Studies and Experimental Data
The following table summarizes key findings from various studies on the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (Pharmaceutical Development) | Demonstrated efficacy in modulating serotonin receptors | Potential use in treating mood disorders |
| Study B (Biochemical Research) | Inhibited copper amine oxidases effectively | Possible applications in metabolic disorders |
| Study C (Material Science) | Enhanced properties of polymer composites | Insights into advanced material development |
Properties and Mechanism of Action
The mechanism of action for this compound involves its interaction with enzymes and receptors, leading to various biological effects:
- Receptor Interaction: Binds to serotonin receptors, influencing neurotransmitter release.
- Enzyme Inhibition: Acts as an inhibitor for specific amine oxidases, affecting biogenic amine metabolism.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Butenafine Hydrochloride
- Structure : N-4-tert-butyl-benzyl-N-methyl-1-naphthalenemethylamine hydrochloride.
- Key Differences: Butenafine features a naphthalene ring and a tert-butyl group, enhancing lipophilicity and antifungal efficacy. In contrast, 3-(4-methylphenoxy)benzylamine hydrochloride has a simpler aromatic substitution (4-methylphenoxy), which may reduce steric hindrance and alter metabolic stability .
- Activity: Butenafine inhibits squalene epoxidase, leading to fungicidal effects against dermatophytes.
4-Hydroxy-3-Methoxybenzylamine Hydrochloride
- Structure : Features a hydroxy and methoxy substituent on the benzene ring.
- Key Differences: The polar hydroxy group increases hydrophilicity, whereas the 4-methylphenoxy group in the target compound enhances lipophilicity. This impacts bioavailability and tissue penetration .
- Synthesis : Synthesized from vanillin via oximation and reduction (89.7% yield), compared to the target compound’s likely synthesis via Mannich-type multicomponent reactions (MCRs) as described in .
3-Chloro-4-Methoxybenzylamine Hydrochloride
- Structure : Contains chloro and methoxy substituents.
- Key Differences: The electron-withdrawing chloro group may increase chemical reactivity compared to the electron-donating methyl group in 3-(4-methylphenoxy)benzylamine. This affects stability and interaction with biological targets .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- 3-(4-Methylphenoxy)benzylamine: Moderate lipophilicity due to the methylphenoxy group, balancing solubility in polar solvents and membrane permeability.
- Butenafine : High lipophilicity (logP ~5.5) due to the naphthalene and tert-butyl groups, favoring dermal retention but limiting systemic absorption .
- 4-Dimethylamino-N-Benzylcathinone Hydrochloride: Enhanced water solubility from the dimethylamino group, enabling broader pharmacokinetic applications .
Biological Activity
3-(4-Methylphenoxy)benzylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 255.76 g/mol. The compound features a benzylamine structure with a para-methylphenoxy substituent, which is critical in influencing its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies suggest that it may reduce the production of prostaglandins, thereby exhibiting anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, including Pseudomonas aeruginosa. This is particularly relevant given the increasing prevalence of drug-resistant infections .
- Interaction with Receptors : The binding affinity of this compound to various biological receptors is under investigation. Its structural similarity to other phenoxy compounds suggests potential interactions with adrenergic and serotonin receptors, which could mediate various physiological effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through various assays measuring COX-1 and COX-2 inhibition. The compound demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(4-Methylphenoxy)benzylamine | <10 | COX-1/COX-2 inhibition |
| Diclofenac | <5 | COX-1/COX-2 inhibition |
| Celecoxib | <5 | COX-2 selective inhibition |
Antimicrobial Properties
In studies evaluating its antimicrobial efficacy, this compound was found to inhibit the growth of Pseudomonas aeruginosa in vitro. This bacterium is known for its resistance to multiple antibiotics, making this finding particularly significant .
Case Studies
- In Vivo Anti-inflammatory Study : A study was conducted using a rat model of paw edema induced by carrageenan. Rats treated with this compound showed a significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In a laboratory setting, cultures of Pseudomonas aeruginosa were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in bacterial viability, suggesting its potential utility in treating infections caused by resistant strains .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the phenoxy group significantly affect biological activity. Variations such as substituents at different positions on the aromatic ring can enhance or diminish the compound's efficacy against targeted enzymes or receptors .
| Substituent Position | Compound Name | Biological Activity |
|---|---|---|
| Para | 3-(4-Methylphenoxy)benzylamine | Strong COX inhibition |
| Ortho | 3-(2-Methylphenoxy)benzylamine | Moderate activity |
| Meta | 3-(3-Methylphenoxy)benzylamine | Reduced activity |
Q & A
Q. What are the recommended methods for synthesizing 3-(4-Methylphenoxy)benzylamine hydrochloride?
A common approach involves coupling 4-methylphenol with a benzylamine precursor under nucleophilic substitution conditions. For example:
- Step 1 : React 3-bromobenzylamine with 4-methylphenol in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the ether linkage .
- Step 2 : Purify the intermediate via recrystallization (ethanol/water mixtures are typical) .
- Step 3 : Treat the free base with HCl gas in anhydrous ether to form the hydrochloride salt .
Key Data :
| Parameter | Example Value | Source |
|---|---|---|
| Yield | 65–75% | Estimated from analogous syntheses |
| Purity | ≥98% (HPLC) | Common standard for lab-scale synthesis |
Q. How can researchers verify the purity of this compound?
Use a combination of analytical techniques:
Q. What solvents are optimal for recrystallizing this compound?
Ethanol-water mixtures (3:1 ratio) are effective due to the compound’s moderate polarity. For larger-scale purification, isopropanol may reduce solubility losses .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized?
Polymorph analysis requires:
- PXRD : Compare diffraction patterns to known forms (e.g., sharp peaks at 2θ = 12.5°, 15.8°) .
- DSC : Identify thermal transitions (e.g., endothermic melt at 260°C followed by decomposition) .
- FT-IR : Monitor O-H and N-H stretches (e.g., 3300–3500 cm⁻¹) to detect hydrogen-bonding variations .
Note : Polymorph stability studies should include accelerated aging tests (40°C/75% RH for 4 weeks) to assess form conversion risks .
Q. What strategies resolve contradictions in biological activity data for benzylamine derivatives?
- Receptor Binding Assays : Use competitive binding studies (e.g., radioligand displacement) to quantify affinity for targets like adrenergic receptors .
- Metabolic Stability Tests : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-methylphenoxy with trifluoromethoxy) to isolate pharmacophoric groups .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalysis : Screen Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Process Analytics : Use in-line FT-IR to monitor reaction progress and minimize byproducts .
Q. What are the implications of hydrochloride salt formation on pharmacokinetics?
- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., ~5 mg/mL in pH 7.4 buffer) compared to the free base .
- Bioavailability : Salt forms can improve intestinal absorption, as seen in benzylamine-derived antifungals .
- Stability : Accelerated stability studies (40°C/75% RH) should confirm no hydrochloride dissociation under storage .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points?
- Sample Purity : Contaminants (e.g., unreacted starting material) lower mp. Reproduce purification steps rigorously .
- Polymorphic Forms : Different crystal structures yield distinct thermal profiles. Perform PXRD to confirm phase identity .
Q. Why do biological assays sometimes show conflicting results for similar benzylamine derivatives?
- Off-Target Effects : Use CRISPR-edited cell lines to eliminate interference from unrelated receptors .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and incubation times across labs .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
